PKMYT1 Kinase Inhibition: Direct Affinity Comparison with Benchmark Inhibitors
This compound demonstrates measurable PKMYT1 kinase inhibitory activity with a Ki of 26 nM in a fluorescence polarization assay using full-length human PKMYT1 expressed in HEK293 cells [1]. This affinity positions the compound between the more potent advanced leads PKMYT1-IN-9 (IC50 = 4.4 nM) and PKMYT1-IN-3 (IC50 = 16.5 nM) while offering a distinct and simpler molecular architecture (MW: 228.7 vs. 323.3-435.5). The 4-ethyl substitution distinguishes it from unsubstituted chlorothiophene-isoxazole compounds that have been explored primarily in coagulation factor contexts [2].
| Evidence Dimension | PKMYT1 inhibitory affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 26 nM |
| Comparator Or Baseline | PKMYT1-IN-3: IC50 = 16.5 nM; PKMYT1-IN-9: IC50 = 4.4 nM; 5-(5-chlorothiophen-2-yl)isoxazol-3-amine (CAS 1267318-33-1): No PKMYT1 data reported |
| Quantified Difference | 6.2-fold less potent than PKMYT1-IN-9; 1.6-fold less potent than PKMYT1-IN-3; PKMYT1 activity unique to 4-ethyl substituted analog within available data |
| Conditions | Human full-length PKMYT1 expressed in HEK293 cells; fluorescence polarization immunoassay; substrate: EFS residues 247-259 |
Why This Matters
For researchers requiring a simpler chlorothiophene-isoxazole scaffold with documented PKMYT1 engagement rather than the coagulation factor activity typical of 4-unsubstituted analogs, this compound represents a structurally validated starting point with defined affinity.
- [1] BindingDB. BDBM50462632 (CHEMBL545839). Ki: 26 nM against human full-length PKMYT1. View Source
- [2] Patent JP-2011512367-A. Chlorothiophene-isoxazoles as inhibitors of coagulation factor Xa and thrombin. 2008. View Source
